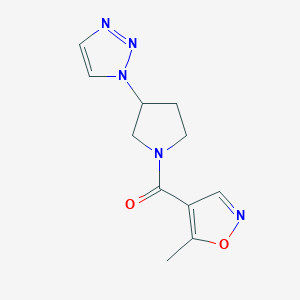

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone

Description

The compound "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone" features a pyrrolidine backbone substituted at position 3 with a 1,2,3-triazole moiety, linked via a methanone bridge to a 5-methylisoxazole ring at position 4. This structure combines two pharmacologically significant heterocycles: the triazole ring is known for its hydrogen-bonding capacity and metabolic stability, while the isoxazole ring contributes to π-π stacking interactions and enhanced solubility .

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-8-10(6-13-18-8)11(17)15-4-2-9(7-15)16-5-3-12-14-16/h3,5-6,9H,2,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJNUDHFUPSIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This step involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Synthesis of the Pyrrolidine Moiety: Pyrrolidine can be synthesized through the reduction of pyrrole or via the cyclization of 1,4-diaminobutane.

Construction of the Isoxazole Ring: The isoxazole ring can be formed through the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.

Coupling Reactions: The final step involves coupling the triazole, pyrrolidine, and isoxazole moieties through appropriate linkers and reaction conditions, such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole or isoxazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and isoxazole rings can form hydrogen bonds and π-π interactions with active sites, while the pyrrolidine moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of triazole- and isoxazole-containing heterocycles. Below is a comparative analysis with structurally related compounds from the literature:

Key Observations:

- Heterocycle Impact : Replacement of the pyrrolidine core (target compound) with thiadiazole (9b) or thiazole (12a) alters planarity and electronic properties, influencing antitumor potency. Thiazole derivatives (e.g., 12a) exhibit dual activity against HepG2 and MCF-7, suggesting broader target engagement .

- Substituent Effects : The 5-methylisoxazole group in the target compound may enhance solubility compared to phenyl-substituted analogs (e.g., 9b, 10a). Nitro groups (10a) or azo linkages () could introduce steric hindrance or redox activity, though biological implications remain unexplored .

- Synthetic Routes: The target compound’s synthesis likely involves coupling of pre-formed triazole-pyrrolidine and isoxazole precursors, contrasting with ’s use of hydrazonoyl halides for thiadiazole/thiazole formation .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone is an intriguing molecule in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazole ring, a pyrrolidine moiety, and a methylisoxazole group. Its structure allows for diverse interactions with biological targets, which is essential for its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Below are detailed findings regarding its biological effects:

Anticancer Activity

Several studies have evaluated the compound's efficacy against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the range of 5 to 15 μM against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 8 | Cell cycle arrest at G2/M phase |

| HeLa | 12 | Inhibition of histone deacetylases |

These results suggest that the compound may act through apoptosis induction and cell cycle modulation.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Bacterial Inhibition : It showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 μg/mL.

| Bacterial Strain | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 20 | Bactericidal |

| Escherichia coli | 30 | Bacteriostatic |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Interaction with Enzymes : The triazole ring can chelate metal ions, influencing enzymatic activities crucial for cancer cell survival.

- Receptor Modulation : The compound may interact with cellular receptors involved in signal transduction pathways, leading to altered gene expression related to cell growth and apoptosis.

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases, suggesting potential epigenetic modulation.

Case Studies

Recent research has highlighted specific case studies demonstrating the efficacy of this compound:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal evaluated the effects of the compound on various cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis via caspase activation pathways.

- In Vivo Studies : Animal models treated with the compound displayed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:

The synthesis involves multi-step reactions, typically starting with the coupling of a triazole-substituted pyrrolidine with a 5-methylisoxazole carbonyl group. Critical steps include:

- Reaction conditions : Reflux in ethanol or DMF with catalysts (e.g., piperidine) to facilitate nucleophilic substitution or cyclization .

- Purification : Use of recrystallization (e.g., DMF/EtOH mixtures) or column chromatography to isolate the target compound .

- Yield optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (2–6 hours) based on TLC monitoring .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or biological targets?

Answer:

Density functional theory (DFT) calculations can predict:

- Electrophilic/nucleophilic sites : Focus on the triazole nitrogen and isoxazole oxygen for potential interactions .

- Docking studies : Simulate binding to enzymes (e.g., kinases) or receptors using structural analogs from PubChem (e.g., similar triazole-pyrrolidine derivatives) .

- Solubility/logP : Predict pharmacokinetic properties using software like Schrödinger’s QikProp, validated against experimental HPLC data .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR :

- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- FT-IR : Detect carbonyl stretches (~1720 cm⁻¹) and triazole C-N vibrations (~1538 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Assay standardization : Compare protocols (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies in kinase inhibition may stem from ATP concentration variations .

- Structural analogs : Cross-reference with compounds like (3-(2H-triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone, where fluorophenyl vs. isoxazole groups alter bioactivity .

- Meta-analysis : Use databases like PubChem BioAssay to aggregate data and identify trends in structure-activity relationships (SAR) .

Basic: What are the recommended stability tests for this compound under experimental conditions?

Answer:

- pH stability : Incubate in buffers (pH 3–10) for 24–72 hours; monitor degradation via HPLC .

- Thermal stability : Heat to 40–60°C and analyze using differential scanning calorimetry (DSC) .

- Light sensitivity : Expose to UV/visible light and track photodegradation products with LC-MS .

Advanced: How to design a SAR study for derivatives of this compound?

Answer:

- Core modifications : Replace the triazole with tetrazole or pyrazole to assess impact on target binding .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the isoxazole ring to modulate electronic properties .

- Biological validation : Test derivatives against a panel of assays (e.g., enzyme inhibition, cytotoxicity) and correlate results with computational descriptors (e.g., Hammett constants) .

Basic: What are the common pitfalls in synthesizing the triazole-pyrrolidine moiety?

Answer:

- Regioselectivity : Ensure 1,4-disubstitution in the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Side reactions : Suppress pyrrolidine ring-opening by controlling reaction pH (<7) and avoiding strong bases .

- Purification challenges : Use preparative HPLC to separate diastereomers if chiral centers are present .

Advanced: How to investigate the compound’s mechanism of action using omics approaches?

Answer:

- Proteomics : Perform affinity pull-down assays with biotinylated derivatives to identify interacting proteins .

- Transcriptomics : Use RNA-seq to profile gene expression changes in treated cells (e.g., upregulation of apoptosis markers) .

- Metabolomics : Track alterations in metabolic pathways (e.g., TCA cycle intermediates) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.